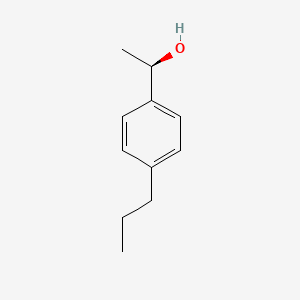
(1R)-1-(4-propylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol is not detailed in the provided papers, similar compounds with hydroxyphenyl groups have been synthesized. For instance, the synthesis of various substituted hydroxyphenyl ethanes, such as 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) and related compounds, is described . These syntheses typically involve the use of dibrominated alkanes and phenolic compounds to create polyethers with specific substituents on the phenyl rings. The synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol would likely involve a similar strategy, with the introduction of the propyl group on the phenyl ring and the formation of the chiral secondary alcohol.
Molecular Structure Analysis
The molecular structure of (1R)-1-(4-propylphenyl)ethan-1-ol would be expected to exhibit conformational isomerism due to the flexible nature of the propyl group and the secondary alcohol. The presence of the chiral center would also introduce optical activity, making it relevant for studies involving chirality. The molecular structure would influence the compound's physical properties and reactivity, similar to the compounds studied in the provided papers, where different substituents on the phenyl rings lead to variations in phase transition temperatures and thermodynamic parameters .
Chemical Reactions Analysis
The chemical reactivity of (1R)-1-(4-propylphenyl)ethan-1-ol would likely involve reactions typical of alcohols and aromatic compounds. The hydroxyl group could undergo reactions such as esterification, oxidation to a ketone, or serve as a nucleophile in substitution reactions. The phenyl ring could participate in electrophilic aromatic substitution, given the right conditions. Although the provided papers do not discuss the reactivity of this specific compound, they do explore the reactivity of related compounds, such as the use of optically active ligands in catalytic asymmetric transfer hydrogenation .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R)-1-(4-propylphenyl)ethan-1-ol would be influenced by its molecular structure. The presence of the propyl group and the phenyl ring would affect its solubility in organic solvents, boiling point, and melting point. The chiral nature of the compound would also be significant in its optical properties, such as specific rotation. The provided papers do not directly discuss the properties of this compound, but they do provide insight into how different substituents on phenyl rings can affect the properties of related compounds, such as their phase transition temperatures and thermodynamic parameters .
Wissenschaftliche Forschungsanwendungen
Stereoselective Molecular Interactions
(1R)-1-(4-propylphenyl)ethan-1-ol and similar molecules have been investigated for their interesting stereolabile properties. For example, Yeung et al. (2013) studied chiral biphenyl hybrids, including one closely related to (1R)-1-(4-propylphenyl)ethan-1-ol. They discovered that the axial chirality of these molecules is influenced by the steric bulkiness at the α position of the ortho-substituents and intermolecular interactions, leading to the formation of enantiomerically pure supramolecular structures (Yeung et al., 2013).
Complex Molecular Synthesis
Bustelo et al. (2007) explored the activation of molecules structurally similar to (1R)-1-(4-propylphenyl)ethan-1-ol, leading to the formation of allenylidene and alkenylcarbyne complexes. Their research contributed to the synthesis of novel organic molecules with potential applications in various chemical reactions (Bustelo et al., 2007).
Kinetic Resolution and Enantioselectivity
Borowiecki and Dranka (2019) conducted a study focusing on the enantioselective synthesis of homopropargyl alcohols, where compounds similar to (1R)-1-(4-propylphenyl)ethan-1-ol were used as starting materials. The research showcased the use of lipase-catalyzed processes for achieving high enantioselectivity, highlighting the importance of such compounds in asymmetric synthesis (Borowiecki & Dranka, 2019).
Structure-Activity Relationship Studies
In the field of medicinal chemistry, Dago et al. (2018) studied the structure-activity relationship of a series of compounds structurally related to (1R)-1-(4-propylphenyl)ethan-1-ol. Their research emphasized the importance of molecular structure in influencing biological activities, such as Ca2+ release and store-operated Ca2+ entry in cells (Dago et al., 2018).
Eigenschaften
IUPAC Name |
(1R)-1-(4-propylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFDBUEQBAWBO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-propylphenyl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


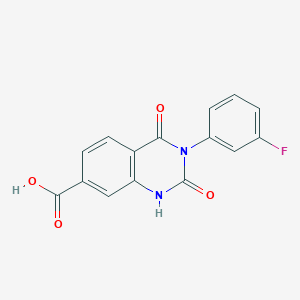
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)
![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)
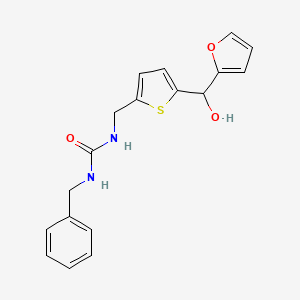
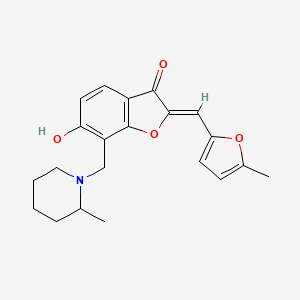
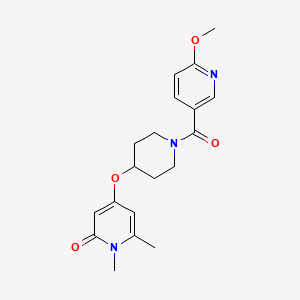
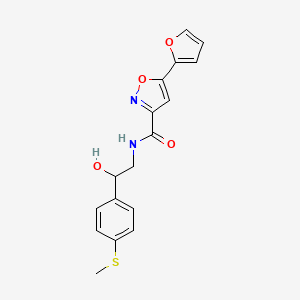
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
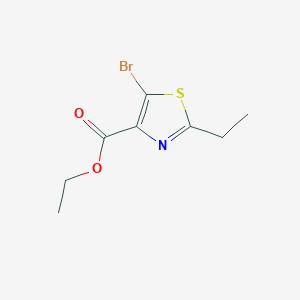

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)